molecular formula C20H18ClN3O3 B2633850 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921872-97-1

2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2633850
CAS No.: 921872-97-1
M. Wt: 383.83
InChI Key: GBFIDRXBEDKEPB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Chlorophenoxy Intermediate

      Starting Material: 4-chlorophenol

      Reaction: 4-chlorophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(4-chlorophenoxy)acetic acid.

      Conditions: Reflux in an aqueous medium.

  • Synthesis of the Pyridazinone Intermediate

      Starting Material: 3-phenylpyridazine-6-one

      Reaction: The pyridazinone is synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

      Conditions: Heating under reflux in an organic solvent such as ethanol.

  • Coupling Reaction

      Starting Materials: 2-(4-chlorophenoxy)acetic acid and 3-phenylpyridazine-6-one

      Reaction: The two intermediates are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

      Conditions: Room temperature in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

      Products: Oxidation of the phenyl or pyridazinone rings can lead to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.

      Products: Reduction of the carbonyl group in the pyridazinone moiety can yield alcohol derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

      Products: Substitution reactions can introduce various functional groups into the chlorophenoxy or pyridazinone rings.

Scientific Research Applications

Chemistry

    Ligand Design: Used in the design of ligands for metal complexes, which can be applied in catalysis and material science.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: Used as a probe to study biological pathways and interactions.

Medicine

    Pharmaceutical Development: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Drug Delivery: Studied for its ability to act as a carrier for drug molecules, enhancing their bioavailability and efficacy.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: Shares the chlorophenoxy moiety but lacks the pyridazinone group, making it less complex and with different biological activities.

    3-phenylpyridazine-6-one: Contains the pyridazinone core but without the chlorophenoxy group, leading to distinct chemical and biological properties.

Uniqueness

2-(4-chlorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is unique due to the combination of the chlorophenoxy and pyridazinone moieties, which confer specific chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-6-8-17(9-7-16)27-14-19(25)22-12-13-24-20(26)11-10-18(23-24)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFIDRXBEDKEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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